molecular formula C9H14N2O3S2 B7546601 N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide

Cat. No. B7546601
M. Wt: 262.4 g/mol
InChI Key: XCGCYNFVVQSEKC-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide, also known as TMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMS belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in the body. This inhibition has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions, leading to a decrease in the pH of the surrounding tissue.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV) by interfering with the viral protease enzyme. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. However, this compound has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, and its potential side effects are not known.

Future Directions

There are several future directions for the study of N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide. One area of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, HIV, and neurological disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Finally, the in vivo testing of this compound could provide valuable information on its safety and efficacy.

Synthesis Methods

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide can be synthesized using various methods, including the reaction of morpholine with thiophen-2-carboxaldehyde, followed by the addition of sulfamic acid. Another method involves the reaction of morpholine with thiophen-2-carboxylic acid, followed by the addition of sulfuryl chloride. Both methods result in the formation of this compound, which can be purified using column chromatography.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S2/c12-16(13,11-3-5-14-6-4-11)10-8-9-2-1-7-15-9/h1-2,7,10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGCYNFVVQSEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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